molecular formula C11H8FNO2S B13931724 2,4-Thiazolidinedione, 5-[(4-fluorophenyl)methylene]-3-methyl-

2,4-Thiazolidinedione, 5-[(4-fluorophenyl)methylene]-3-methyl-

Cat. No.: B13931724
M. Wt: 237.25 g/mol
InChI Key: YQTXVWFGGPHAAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Thiazolidinedione, 5-[(4-fluorophenyl)methylene]-3-methyl-: is a compound belonging to the thiazolidinedione class, which is known for its diverse biological activities. Thiazolidinediones are sulfur-containing heterocyclic compounds that have been extensively studied for their potential therapeutic applications, particularly in the treatment of diabetes and cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Thiazolidinedione, 5-[(4-fluorophenyl)methylene]-3-methyl- typically involves the condensation of thiazolidine-2,4-dione with suitable aldehydes. One common method is the Knoevenagel condensation, which involves the reaction of thiazolidinedione with aromatic aldehydes in the presence of a base such as potassium carbonate in refluxing acetone . The reaction can also be promoted using microwave irradiation techniques .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The compound exerts its effects primarily through the activation of PPARs, particularly PPARγ. Activation of these receptors leads to improved insulin sensitivity and regulation of glucose metabolism. Additionally, the compound can induce apoptosis in cancer cells by modulating various signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

  • Ciglitazone
  • Pioglitazone
  • Rosiglitazone

Comparison: While all these compounds belong to the thiazolidinedione class and share a common mechanism of action through PPAR activation, 2,4-Thiazolidinedione, 5-[(4-fluorophenyl)methylene]-3-methyl- is unique due to its specific substitution pattern, which imparts distinct biological activities. For instance, the presence of the fluorophenyl group enhances its antimicrobial and anticancer properties compared to other thiazolidinediones .

Properties

Molecular Formula

C11H8FNO2S

Molecular Weight

237.25 g/mol

IUPAC Name

5-[(4-fluorophenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C11H8FNO2S/c1-13-10(14)9(16-11(13)15)6-7-2-4-8(12)5-3-7/h2-6H,1H3

InChI Key

YQTXVWFGGPHAAL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)F)SC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.